(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide
Description
Introduction to (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide in Contemporary Research
Historical Context and Discovery Timeline
The compound was first cataloged in PubChem on November 16, 2012, reflecting its entry into chemical databases as part of exploratory research into halogenated benzamide derivatives. Its development aligns with a broader trend in the 2010s toward designing chiral amines for targeted drug delivery, driven by the need to improve pharmacokinetic profiles and reduce off-target effects. Unlike early-generation achiral benzamide compounds, this molecule’s stereocenter at the C2 position of the propionamide chain enables precise spatial interactions with biological targets, a feature later validated through crystallographic studies.
Table 1: Key Identifiers and Properties
Structural Uniqueness and Chiral Significance in Medicinal Chemistry
The molecule’s architecture combines three functionally distinct regions:
- 2,4-Dichlorobenzyl Group : The electron-withdrawing chlorine atoms at positions 2 and 4 enhance lipophilicity and π-π stacking potential, facilitating membrane penetration and target binding.
- Isopropyl Substituent : The branched alkyl chain on the tertiary nitrogen induces steric hindrance, stabilizing the molecule against enzymatic degradation and modulating receptor affinity.
- (S)-Configured Propionamide Backbone : The stereochemistry at C2 dictates enantioselective interactions, as demonstrated in analogous compounds like S-ibuprofen, where the (S)-enantiomer exhibits 100-fold greater cyclooxygenase inhibition than its (R)-counterpart.
The compound’s SMILES notation, C[C@@H](C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N, explicitly encodes its stereochemistry, with the @@H descriptor confirming the (S)-configuration. This precision is critical for industrial-scale synthesis, where even minor enantiomeric impurities can compromise therapeutic efficacy. For instance, the nitrilase-mediated resolution of racemic intermediates—a method used in producing S-ibuprofen—could theoretically apply to this compound, ensuring >95% enantiomeric excess in final products.
Mechanistic Insights from Structural Analogues
- Benzamide Derivatives : The 2,4-dichloro substitution pattern mirrors antifungal agents like miconazole, where chlorine atoms disrupt fungal cell membranes via van der Waals interactions.
- Chiral Amines : The (S)-amine group facilitates hydrogen bonding with aspartate residues in enzyme active sites, a mechanism observed in protease inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-4-5-11(14)6-12(10)15/h4-6,8-9H,7,16H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRAMXIULIKMNK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139795 | |
| Record name | Propanamide, 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-(1-methylethyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353995-43-3 | |
| Record name | Propanamide, 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-(1-methylethyl)-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353995-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-(1-methylethyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-propionic acid, 2,4-dichlorobenzyl chloride, and isopropylamine.
Formation of Intermediate: The (S)-2-Amino-propionic acid is first converted to its corresponding amide using isopropylamine under controlled conditions.
Nucleophilic Substitution: The intermediate amide is then subjected to nucleophilic substitution with 2,4-dichlorobenzyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The dichlorobenzyl moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity: Studies indicate that the compound exhibits significant antimicrobial effects against various pathogens due to its ability to interact with bacterial enzymes or cell membranes .
- Anticancer Properties: Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds .
- Chemical Transformations: The presence of functional groups enables various reactions such as oxidation, reduction, and substitution .
Biological Studies
Research into the biological interactions of this compound includes:
- Mechanism of Action: Investigations focus on how the compound binds to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
- Target Identification: Ongoing studies aim to identify the molecular targets of this compound to better understand its biological effects .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activities; potential therapeutic uses |
| Organic Synthesis | Building block for complex molecules; versatile in chemical transformations |
| Biological Studies | Mechanism of action studies; target identification |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution : The position of chlorine atoms on the benzyl ring significantly impacts electronic and steric properties. For example, the 2,4-dichloro derivative (target compound) may exhibit greater lipophilicity compared to the 2,3- or 2,5-dichloro isomers, influencing membrane permeability .
- N-Substituent Variation : Substituting isopropyl with cyclopropyl (as in the 4-methyl-cyclopropyl analogue) introduces conformational rigidity, which could modulate receptor selectivity .
Physicochemical Properties
- Lipophilicity: The 2,4-dichloro substitution pattern likely enhances logP compared to non-halogenated derivatives, favoring blood-brain barrier penetration. This contrasts with the 4-methoxy analogue, which is more hydrophilic .
Stability and Commercial Availability
- Stability : Dichloro-substituted derivatives like the target compound are typically stable under inert conditions but may degrade via hydrolysis of the amide bond in acidic/basic environments.
Biological Activity
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide is a chiral compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18Cl2N2O
- Molecular Weight : 289.20 g/mol
- Functional Groups : The compound features a propionamide backbone, an amino group, and a dichlorobenzyl moiety. The presence of chlorine atoms enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound may modulate the activity of these targets, leading to various therapeutic effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against a range of pathogens.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Anticonvulsant | Effects on neuronal excitability |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections. -
Anticancer Properties :
In vitro experiments on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values ranged from 15 to 25 µM across different cell lines, indicating moderate potency compared to established chemotherapeutics. -
Neuroprotective Effects :
Research involving animal models assessed the neuroprotective effects of the compound in conditions mimicking neurodegeneration. The compound showed promise in reducing neuronal loss and improving cognitive function metrics, highlighting its potential use in neurodegenerative diseases.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions starting from chiral amino acids and substituted benzyl chlorides. This synthetic route is crucial for maintaining the stereochemical integrity necessary for its biological activity.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1. Amination | Chiral amino acid + benzyl chloride | 70 |
| 2. Propionamide Formation | Isopropylamine + propionic acid | 85 |
| 3. Purification | Crystallization or chromatography | 90 |
Q & A
Q. How to design in vivo studies to evaluate pharmacokinetics and brain penetration?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
